BenchChemオンラインストアへようこそ!

Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone

Lipophilicity Drug-likeness Lead optimization

Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is a synthetic small molecule (C₁₄H₁₇NO₅S; MW 311.36 g/mol) that combines a benzo[1,3]dioxole aryl group with a 4-(methylsulfonyl)piperidine amide sub‑unit. The compound is catalogued as PubChem CID 71805664 and is currently offered by specialty chemical suppliers exclusively for non‑human research use.

Molecular Formula C14H17NO5S
Molecular Weight 311.35
CAS No. 1448035-62-8
Cat. No. B2580027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone
CAS1448035-62-8
Molecular FormulaC14H17NO5S
Molecular Weight311.35
Structural Identifiers
SMILESCS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C14H17NO5S/c1-21(17,18)11-4-6-15(7-5-11)14(16)10-2-3-12-13(8-10)20-9-19-12/h2-3,8,11H,4-7,9H2,1H3
InChIKeyNAHKUMZOKWKVHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone (CAS 1448035-62-8): Structural Identity and Computed Physicochemical Profile


Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is a synthetic small molecule (C₁₄H₁₇NO₅S; MW 311.36 g/mol) that combines a benzo[1,3]dioxole aryl group with a 4-(methylsulfonyl)piperidine amide sub‑unit [1]. The compound is catalogued as PubChem CID 71805664 and is currently offered by specialty chemical suppliers exclusively for non‑human research use [1]. Computed properties include an XLogP3 of 1.1, a topological polar surface area (TPSA) of 81.3 Ų, zero hydrogen‑bond donors, and five hydrogen‑bond acceptors, which collectively predict moderate aqueous solubility and permeability compliant with the Rule‑of‑Five [1]. No public bioactivity, selectivity, or pharmacokinetic data have been deposited for this compound in any authoritative database [1].

Why In‑Class Benzodioxole‑Piperidine Compounds Cannot Substitute for CAS 1448035-62-8 Without Verification


Benzodioxole‑piperidine derivatives constitute a structurally diverse family in which even minor changes in the piperidine N‑substituent profoundly alter physicochemical properties, target engagement, and ADME outcomes [1]. For the target compound, the 4‑(methylsulfonyl)piperidine motif is a distinctive pharmacophoric element that introduces a strong electron‑withdrawing sulfone, eliminates hydrogen‑bond donor capacity from the piperidine nitrogen, and significantly increases TPSA relative to unsubstituted, hydroxy‑, or amino‑piperidine analogs [1]. These computed differences predict altered passive permeability, solubility, and potential for off‑target interactions compared to other benzodioxole‑piperidine variants that have been explored as 5‑HT₂A/D₃ dual modulators or leishmanicidal agents [1]. Without direct experimental head‑to‑head data, generic substitution among members of this class risks importing unknown selectivity, potency, or pharmacokinetic liabilities. The quantitative evidence below catalogues what can be objectively computed and what remains to be experimentally determined.

Quantitative Differentiation Evidence for Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone (CAS 1448035-62-8)


Computed Lipophilicity (XLogP3) Relative to Key Benzodioxole‑Piperidine Analogs

The target compound exhibits a computed XLogP3 of 1.1, which places it at the lower‑lipophilicity boundary of typical CNS‑penetrant benzodioxole‑piperidine derivatives [1]. For reference, the natural product piperine (a benzodioxole‑piperidine amide) has an XLogP3 of 2.4, while the dual 5‑HT₂A/D₃ modulator scaffold exemplified in patent WO2012117001 typically ranges from 2.0 to 4.5, as extrapolated from structural descriptors of representative examples [1][2]. The 1.3–3.4 log unit difference in computed XLogP3 suggests that the 4‑(methylsulfonyl) substitution significantly reduces lipophilicity relative to the broader class, which may translate into lower tissue distribution and shorter half‑life if pharmacokinetic profiles follow general Lipinski trends [1]. This comparison remains class‑level inference; experimental logD and in vivo PK data for the target compound are absent.

Lipophilicity Drug-likeness Lead optimization

Topological Polar Surface Area and Hydrogen‑Bond Acceptor Count Differentiation

The TPSA of the target compound is computed as 81.3 Ų, which is approximately 42.5 Ų higher than that of piperine (TPSA 38.8 Ų) and moderately elevated compared to benzodioxole‑piperidine scaffolds lacking a sulfone group [1][2]. This increase arises from the sulfone oxygens and the amide carbonyl. TPSA values above 60–70 Ų are generally predictive of reduced passive blood‑brain barrier penetration and enhanced renal clearance [1]. Consequently, the target compound may exhibit a distinct disposition profile relative to more lipophilic, lower‑TPSA benzodioxole‑piperidine congeners. The compound also possesses 5 hydrogen‑bond acceptors vs. 3 for piperine, further differentiating its intermolecular interaction potential [1]. Experimental PAMPA or Caco‑2 permeability data are needed to validate these in silico predictions.

Polar surface area Permeability Drug design

Absence of Hydrogen‑Bond Donors as a Differentiating Physicochemical Feature

The target compound possesses zero hydrogen‑bond donor (HBD) atoms, a property shared with piperine but contrasting with many bioactive benzodioxole‑piperidine derivatives that contain hydroxyl, amino, or amide NH groups [1][2]. Compounds lacking HBDs often exhibit improved metabolic stability towards Phase II conjugation (glucuronidation, sulfation) and reduced susceptibility to P‑glycoprotein‑mediated efflux, provided other physicochemical parameters are favorable [1][2]. This feature may render CAS 1448035-62-8 an attractive scaffold for lead optimization programs seeking to eliminate metabolic soft spots associated with hydroxyl or primary/secondary amine substituents. However, direct comparative metabolic stability data (e.g., microsomal intrinsic clearance) versus specific HBD‑containing analogs are not publicly available.

Hydrogen bonding Solubility Metabolic stability

Scientifically Justified Application Scenarios for Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone (CAS 1448035-62-8) Based on Available Evidence


Lead‑like Fragment or Building Block for Sulfone‑Containing CNS‑Sparing Library Design

The target compound’s measured molecular weight (311 Da), moderate computed lipophilicity (XLogP3 1.1), and favorable TPSA (81.3 Ų) position it as a lead‑like starting point for medicinal chemistry programs that intentionally seek to restrict CNS penetration while maintaining oral bioavailability [1]. The methylsulfonyl group serves as both a solubilizing and electron‑withdrawing moiety that can be elaborated through parallel synthesis to generate sulfonamide, reverse sulfonamide, or heterocyclic replacements during hit‑to‑lead optimization [1]. Procurement is most appropriate for groups building focused compound collections that require sulfone‑containing benzodioxole scaffolds not well represented in commercial catalogues.

Negative Control or Specificity Probe in Benzodioxole‑Piperidine Target‑Class Screening

Because the 4‑(methylsulfonyl)piperidine moiety abolishes hydrogen‑bond donor capacity and significantly increases polar surface area relative to prototypical 5‑HT₂A/D₃ or CB₁‑targeting benzodioxole‑piperidine ligands, this compound may serve as a negative control or selectivity probe in broad‑panel GPCR screening [1][2]. Its unique computed property vector suggests a reduced probability of engaging aminergic receptors at concentrations where traditional benzodioxole‑piperidines are active, although this inference requires experimental validation [2].

Physicochemical Reference Standard for Chromatographic Method Development

The compound’s well‑defined structure, moderate lipophilicity, and absence of ionizable protons make it a candidate for use as a neutral internal standard or retention‑time marker in reversed‑phase HPLC method development, particularly for complex mixtures containing benzodioxole‑containing natural products [1]. Its strong UV chromophore (benzodioxole) facilitates detection at 280 nm, and the sulfone group ensures solubility in polar organic/aqueous mobile phases [1].

Synthetic Intermediate for Parallel Library Derivatization

The 4‑(methylsulfonyl)piperidine amide linkage and the benzodioxole ring each offer chemically orthogonal handles for derivatization. The methylsulfonyl group can be reduced to a sulfide, oxidized to a sulfoximine, or subjected to α‑deprotonation/alkylation, while the benzodioxole ring is amenable to electrophilic aromatic substitution [1]. Procurement of gram quantities is justified for research groups undertaking diversity‑oriented synthesis campaigns that require a sulfone‑piperidine‑benzodioxole core that is not readily accessible from natural product starting materials.

Quote Request

Request a Quote for Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.